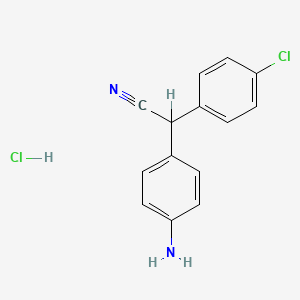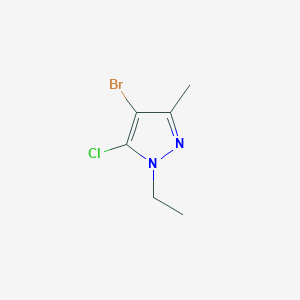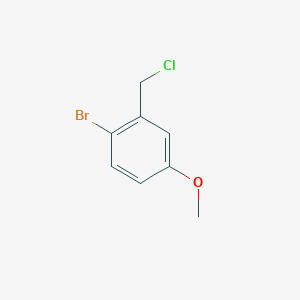![molecular formula C17H16N4O2S B11997332 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety
Méthodes De Préparation
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the sulfanyl group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the hydrazide moiety: The intermediate product is then reacted with hydrazine to form the hydrazide.
Condensation with the aldehyde: Finally, the hydrazide is condensed with 4-methoxybenzaldehyde to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in various medical applications, including as an anti-inflammatory or antiviral agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring can intercalate with DNA, while the hydrazide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzimidazole derivatives and hydrazides, such as:
- 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Compared to these compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide may exhibit unique properties due to the presence of the methoxy group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H16N4O2S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-23-13-8-6-12(7-9-13)10-18-21-16(22)11-24-17-19-14-4-2-3-5-15(14)20-17/h2-10H,11H2,1H3,(H,19,20)(H,21,22)/b18-10+ |
Clé InChI |
DHJZAXSEIXJAEQ-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)



![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11997298.png)



![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997308.png)
